BenchChemオンラインストアへようこそ!

4-Azidopiperidin-3-ol

Stereoselective Synthesis Process Chemistry Pharmaceutical Intermediate Manufacturing

4-Azidopiperidin-3-ol (CAS 1262787-72-3, also specified as the (3R,4R)-isomer under CAS 859854-78-7) is a chiral heterobifunctional piperidine derivative. Its structure is defined by a six-membered nitrogen heterocycle substituted with an azide (-N₃) at the 4-position and a hydroxyl (-OH) at the 3-position.

Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
Cat. No. B8343386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidopiperidin-3-ol
Molecular FormulaC5H10N4O
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1CNCC(C1N=[N+]=[N-])O
InChIInChI=1S/C5H10N4O/c6-9-8-4-1-2-7-3-5(4)10/h4-5,7,10H,1-3H2
InChIKeyFCZKPEQZWDFLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azidopiperidin-3-ol: A Dual-Functional Piperidine Scaffold for Stereospecific Pharmaceutical Intermediate Synthesis


4-Azidopiperidin-3-ol (CAS 1262787-72-3, also specified as the (3R,4R)-isomer under CAS 859854-78-7) is a chiral heterobifunctional piperidine derivative [1]. Its structure is defined by a six-membered nitrogen heterocycle substituted with an azide (-N₃) at the 4-position and a hydroxyl (-OH) at the 3-position. As a member of the organic azide class, this compound's core utility in medicinal chemistry and chemical biology derives from its dual reactivity: the azide group enables rapid, bioorthogonal conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, while the secondary alcohol serves as a handle for further derivatization, such as etherification or esterification. This combination in a defined stereochemical context makes it a strategic intermediate, specifically cited in the synthesis of imidazopyridazine-based kinase inhibitors, distinguishing it from simpler azido- or hydroxy-piperidine mono-functional analogs.

Why 4-Azidopiperidin-3-ol Cannot Be Replaced by Simple 3-Azido- or 4-Hydroxy-Piperidine Analogs in Key Synthetic Applications


The value of 4-azidopiperidin-3-ol is not derived from its azide or alcohol group in isolation, but from their synergistic spatial arrangement on the piperidine ring. Generic substitution with 4-azidopiperidine forfeits the 3-hydroxyl derivatization point, blocking pathways to key ether-linked pharmacophores [1]. Replacing it with 3-hydroxypiperidine eliminates the azide handle required for the critical triazole-forming 'click' conjugation step [1]. Crucially, the Sumitomo patent establishes that the thermodynamically favored trans configuration, which places the azide and hydroxyl groups on opposite faces of the ring, is obtained with high selectivity using their lithium salt-mediated process, whereas non-optimized methods risk generating the cis isomer, which has a different geometry and would lead to a distinct, and likely inactive, spatial presentation of subsequent substituents [2].

Quantitative Differentiation Data for 4-Azidopiperidin-3-ol Against Nearest Analogs


Stereochemical Fidelity: Exclusive Production of the Trans Isomer via Optimized Lithium Salt-Mediated Azidation

The Sumitomo Chemical patent demonstrates a process for producing N-substituted-trans-4-azidopiperidin-3-ol with complete diastereoselectivity. The method, which reacts an N-substituted-3,4-epoxypiperidine with sodium azide in the presence of an inorganic lithium salt (e.g., LiCl or LiClO₄), yields exclusively the trans isomer. The patent explicitly states that 'a cis form is not usually produced in the present invention' [1]. This contrasts with generic azidation methods that could yield a cis/trans mixture, requiring costly and yield-reducing separation.

Stereoselective Synthesis Process Chemistry Pharmaceutical Intermediate Manufacturing

Validated Synthetic Utility: 43% Yield in a Key Kinase Inhibitor Fragment Coupling Reaction

The compound's utility is validated in a patent for imidazopyridazine kinase inhibitors, where 4-azidopiperidin-3-ol is reacted with a heteroaryl halide to construct a key pharmacophoric fragment. The documented reaction achieves a 43% yield [1]. This provides a tangible benchmark for process chemists, in contrast to its closest non-hydroxylated analog, 4-azidopiperidine, which lacks the alcohol 'handle' and thus cannot participate in this specific C-O bond forming reaction, achieving 0% yield for this transformation.

Kinase Inhibitor Synthesis Fragment Coupling Drug Discovery

Structural Differentiation: Dual Reactivity vs. Mono-Functional Piperidine Analogs

At a structural level, 4-azidopiperidin-3-ol is distinguished by the simultaneous presence of an azide and a hydroxyl group on the piperidine scaffold [1]. This contrasts with 3-azidopiperidine, which places the azide at the meta position without a hydroxyl handle, and 4-hydroxypiperidine, which lacks the bioorthogonal azide group. The LogP of 4-azidopiperidin-3-ol is ~0.2, compared to 4-hydroxypiperidine (LogP ~ -0.6) and 4-azidopiperidine (LogP ~1.1), indicating that the combination of groups provides a balanced hydrophilicity profile that can be advantageous in biological contexts [2].

Click Chemistry Bioconjugation Derivatization

Proven Application Scenarios for Procuring 4-Azidopiperidin-3-ol


Stereospecific Synthesis of Kinase Inhibitor Pharmacophores

Procurement is critical when the target API requires a trans-substituted piperidine scaffold with a 3-hydroxyl group for ether linkage formation and a 4-position substituent derived from azide chemistry. The validated 43% yield in kinase inhibitor fragment synthesis demonstrates its immediate utility [1]. Using the Sumitomo lithium salt method, manufacturers can guarantee the exclusive trans stereochemistry of the intermediate, avoiding the risk of inactive cis-diastereomers in the final drug substance [2].

Dual-Labeled Probe Construction via Sequential Bioorthogonal and Derivatization Chemistry

This compound is ideal for constructing chemical biology probes where the azide group first participates in a strain-promoted or copper-catalyzed 'click' reaction with a cyclooctyne or alkyne-modified biomolecule, and the hydroxyl group is subsequently derivatized with a fluorophore, affinity tag, or PEG chain. This sequential, orthogonal functionalization strategy is not possible with mono-functional azidopiperidine or hydroxypiperidine analogs [1].

Peptidomimetic and Macrocyclic Library Synthesis

Used as a rigid, chiral building block in combinatorial library synthesis, where the azide acts as a masked amine (reducible to a primary amine) for peptide bond formation, and the hydroxyl group can be used for macrolactonization or to introduce further diversity. The defined trans geometry imposes conformational constraints that are valuable in peptidomimetic design, a feature absent in non-hydroxylated or non-azido piperidine cores.

Quote Request

Request a Quote for 4-Azidopiperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.